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Compound Name: Phenyl styryl sulfone

Cat. No.: B091846 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides a comprehensive guide to the spectroscopic characterization of

phenyl styryl sulfone, a compound of interest in medicinal chemistry and materials science.

Detailed protocols for the synthesis and analysis using Nuclear Magnetic Resonance (NMR),

Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-

Visible (UV-Vis) Spectroscopy are presented. Quantitative data is summarized in structured

tables for easy reference and comparison. Furthermore, visual diagrams generated using

Graphviz are included to illustrate experimental workflows.

Introduction
Phenyl styryl sulfone, with the molecular formula C₁₄H₁₂O₂S and a molecular weight of

244.31 g/mol , is a vinyl sulfone derivative.[1] Vinyl sulfones are known for their utility as

Michael acceptors and their presence in various biologically active molecules. A thorough

spectroscopic characterization is crucial for confirming the structure, purity, and electronic

properties of synthesized phenyl styryl sulfone, which is essential for its application in drug

development and materials research. This application note outlines the standard procedures for

its synthesis and detailed characterization.
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A common method for the synthesis of vinyl sulfones involves the reaction of sulfinic acid

sodium salts with gem-dibromides in the absence of a metal catalyst. This approach offers an

efficient and economical route to various phenyl and methyl vinyl sulfones.[2]

Protocol for Synthesis:

In a round-bottom flask, dissolve the sodium salt of phenylsulfinic acid in N,N-

dimethylformamide (DMF).

Add gem-dibromoethane to the solution.

Heat the reaction mixture to 80°C and stir for several hours.

Monitor the reaction progress using thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl

acetate).

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain phenyl styryl
sulfone.

Spectroscopic Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of phenyl styryl
sulfone by providing information about the chemical environment of the hydrogen (¹H) and

carbon (¹³C) nuclei.

3.1.1. ¹H NMR Spectroscopy Protocol:

Sample Preparation: Dissolve approximately 5-10 mg of phenyl styryl sulfone in 0.6-0.7 mL

of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an
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internal standard.

Instrumentation: A 500 MHz NMR spectrometer.

Acquisition Parameters:

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16-32

Relaxation Delay: 1.0 s

Acquisition Time: 3-4 s

Spectral Width: -2 to 12 ppm

Data Processing: Apply a Fourier transform to the Free Induction Decay (FID) and phase

correct the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

3.1.2. ¹³C NMR Spectroscopy Protocol:

Sample Preparation: Dissolve approximately 20-30 mg of phenyl styryl sulfone in 0.6-0.7

mL of CDCl₃ with TMS.

Instrumentation: A 125 MHz NMR spectrometer.

Acquisition Parameters:

Pulse Program: Proton-decoupled pulse sequence.

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

Relaxation Delay: 2.0 s

Acquisition Time: 1-2 s

Spectral Width: -5 to 220 ppm
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Data Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz

and phase correct the spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

3.1.3. Expected NMR Data:

While specific experimental data for phenyl styryl sulfone is not readily available in all

literature, the following table presents expected chemical shifts based on the analysis of similar

vinyl sulfone structures.

Spectroscopy Assignment
Expected Chemical Shift (δ,

ppm)

¹H NMR (CDCl₃) Aromatic protons 7.20 - 8.00 (m)

Vinylic protons 6.50 - 7.50 (m)

¹³C NMR (CDCl₃) Aromatic C-SO₂ ~140

Other aromatic carbons 125 - 135

Vinylic carbons 130 - 145

Note: The actual chemical shifts may vary depending on the specific experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in phenyl styryl sulfone
by measuring the absorption of infrared radiation.

3.2.1. FTIR-ATR Protocol:

Instrumentation: A Bruker Tensor 27 FT-IR spectrometer or equivalent, equipped with an

Attenuated Total Reflectance (ATR) accessory.

Sample Preparation: Place a small amount of the solid phenyl styryl sulfone sample

directly onto the ATR crystal.

Data Acquisition:
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Spectral Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

Data Processing: Collect a background spectrum of the empty ATR crystal and ratio the

sample spectrum against the background.

3.2.2. Expected FTIR Data:

Functional Group Vibrational Mode
Expected Absorption Range

(cm⁻¹)

SO₂ Asymmetric stretching 1350 - 1300

SO₂ Symmetric stretching 1160 - 1120

C=C (vinyl) Stretching 1650 - 1600

C=C (aromatic) Stretching 1600 - 1450

C-H (aromatic) Stretching 3100 - 3000

C-H (vinyl) Stretching 3080 - 3010

C-H (vinyl) Out-of-plane bending (trans) 980 - 960

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of phenyl styryl sulfone, which aids in its identification and structural confirmation. Gas

Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this volatile

compound.[1]

3.3.1. GC-MS Protocol:

Sample Preparation: Dissolve a small amount of phenyl styryl sulfone in a volatile organic

solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Instrumentation: A standard GC-MS system.
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GC Conditions:

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

Injector Temperature: 250°C

Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to

280°C at 10°C/min, and hold for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole.

Scan Range: 40 - 500 m/z.

3.3.2. Expected Mass Spectrometry Data:

Ion m/z Interpretation

[M]⁺ 244 Molecular ion

[M-C₆H₅SO₂]⁺ 103 Loss of phenylsulfonyl group

[C₆H₅SO₂]⁺ 141 Phenylsulfonyl cation

[C₆H₅]⁺ 77 Phenyl cation

Note: The fragmentation pattern can provide valuable structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule

and is particularly useful for characterizing conjugated systems like phenyl styryl sulfone.

3.4.1. UV-Vis Spectroscopy Protocol:
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Sample Preparation: Prepare a dilute solution of phenyl styryl sulfone in a UV-transparent

solvent such as methanol or ethanol. A typical concentration is in the range of 10⁻⁵ to 10⁻⁶

M.

Instrumentation: A double-beam UV-Vis spectrophotometer.

Data Acquisition:

Wavelength Range: 200 - 400 nm.

Blank: Use the same solvent as used for the sample as a blank.

Data Analysis: Identify the wavelength of maximum absorbance (λ_max).

3.4.2. Expected UV-Vis Data:

For conjugated systems like phenyl styryl sulfone, absorption bands are expected in the UV

region. The exact λ_max will depend on the solvent used.

Solvent Expected λ_max (nm)

Methanol 220 - 300

Ethanol 220 - 300

Visualized Workflows
The following diagrams illustrate the logical workflow for the synthesis and spectroscopic

characterization of phenyl styryl sulfone.
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Caption: Workflow for the synthesis of phenyl styryl sulfone.
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Caption: Workflow for the spectroscopic characterization of phenyl styryl sulfone.

Conclusion
The protocols and data presented in this application note provide a comprehensive framework

for the successful synthesis and spectroscopic characterization of phenyl styryl sulfone.

Adherence to these detailed methodologies will ensure the reliable identification and purity

assessment of this important chemical entity, facilitating its use in further research and

development activities. The combination of NMR, FTIR, MS, and UV-Vis spectroscopy offers a

powerful analytical toolkit for the unambiguous structural elucidation of phenyl styryl sulfone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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